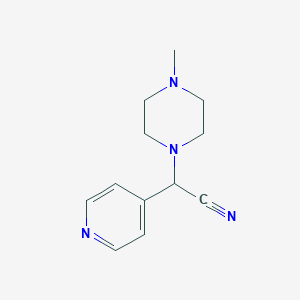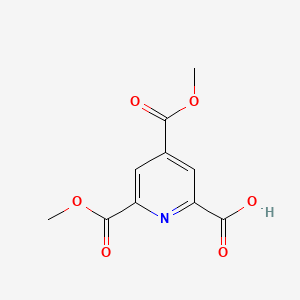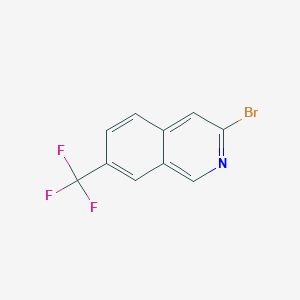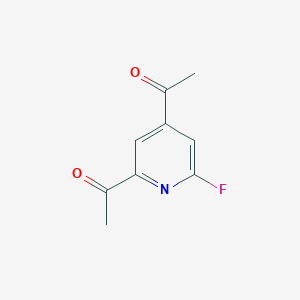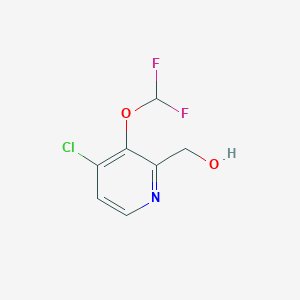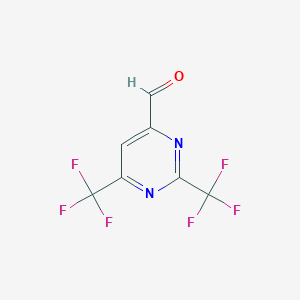![molecular formula C12H10INO B14853831 [6-(3-Iodophenyl)pyridin-3-YL]methanol](/img/structure/B14853831.png)
[6-(3-Iodophenyl)pyridin-3-YL]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-(3-Iodophenyl)pyridin-3-YL]methanol: is an organic compound with the molecular formula C12H10INO It features a pyridine ring substituted with a 3-iodophenyl group and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [6-(3-Iodophenyl)pyridin-3-YL]methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-iodophenylboronic acid and 3-pyridylmethanol.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 3-iodophenylboronic acid with 3-pyridylmethanol. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [6-(3-Iodophenyl)pyridin-3-YL]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used for nucleophilic substitution.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Biology:
Biomolecular Probes: It can serve as a probe in biological studies to investigate molecular interactions and pathways.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which [6-(3-Iodophenyl)pyridin-3-YL]methanol exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
- [6-(3-Bromophenyl)pyridin-3-YL]methanol
- [6-(3-Chlorophenyl)pyridin-3-YL]methanol
- [6-(3-Fluorophenyl)pyridin-3-YL]methanol
Comparison:
- Uniqueness: The presence of the iodine atom in [6-(3-Iodophenyl)pyridin-3-YL]methanol distinguishes it from its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and higher polarizability can lead to stronger interactions with molecular targets, potentially enhancing its efficacy in various applications.
- Reactivity: The iodine atom also makes the compound more reactive in substitution reactions compared to its halogen analogs, providing greater versatility in chemical modifications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C12H10INO |
|---|---|
Peso molecular |
311.12 g/mol |
Nombre IUPAC |
[6-(3-iodophenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H10INO/c13-11-3-1-2-10(6-11)12-5-4-9(8-15)7-14-12/h1-7,15H,8H2 |
Clave InChI |
DDZCKRYRXMFGRO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)I)C2=NC=C(C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


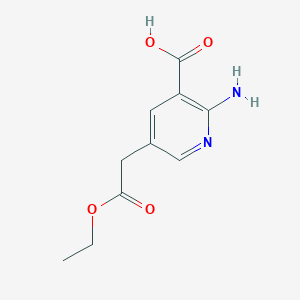
![4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride](/img/structure/B14853761.png)
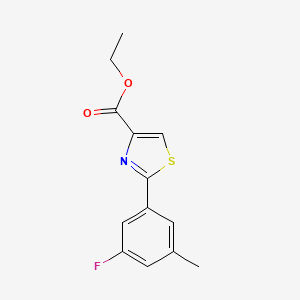
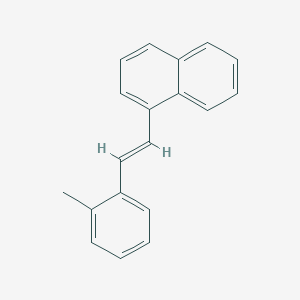
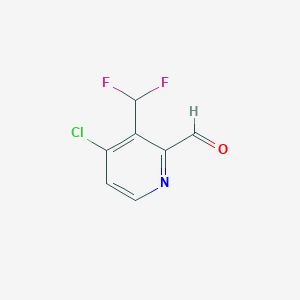
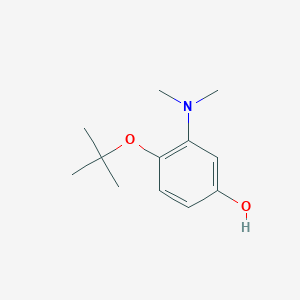
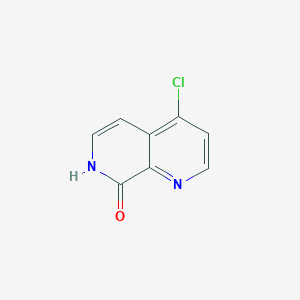
![(1S,2S,7R)-6-ethyl-6'-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one](/img/structure/B14853802.png)
